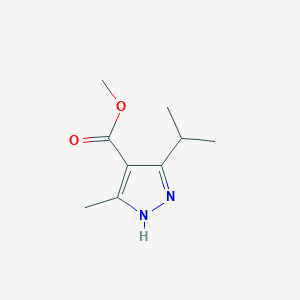
methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Methyl pyrazole carboxylates, such as “methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate”, are derivatives of pyrazoles and have a methyl group and a carboxylate group attached to the pyrazole ring .
Synthesis Analysis
Pyrazoles can be synthesized through several methods. One common method is the condensation of hydrazines with 1,3-diketones . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure of “this compound” would have additional methyl, isopropyl, and carboxylate groups attached to the pyrazole ring.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in cross-dehydrogenation reactions to form C–S bonds in the pyrazole ring . They can also undergo oxidation reactions to form a wide variety of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles can vary widely depending on their specific structure. For example, 1-Methyl-1H-pyrazole-4-carboxylic acid is a solid with a melting point of 203-208 °C .Applications De Recherche Scientifique
Synthesis and Molecular Corroboration in Medicinal Chemistry
Pyrazoles, including derivatives like methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate, play a significant role in novel drug discovery. They have been synthesized and tested for biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies have shown that some pyrazole derivatives exhibit excellent inhibition of COX-2, an enzyme linked to inflammation and breast cancer, indicating their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Structural and Spectral Investigations
Research has focused on combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, including structural characterization using techniques like NMR and X-ray diffraction. Such studies contribute to understanding the molecular structure and properties of these compounds, which is essential for their application in various fields (Viveka et al., 2016).
Metal Coordination Polymers
Pyrazole derivatives are used to create metal coordination polymers. A study demonstrated the synthesis of novel coordination polymers using pyrazole carboxylic acid derivatives as bridging ligands. These polymers exhibited unique structural features and could be useful in materials science for their thermal and luminescence properties (Cheng et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the structure of a compound can influence its reactivity . For instance, pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of “methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate” with its targets and the resulting changes.
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)8-7(9(12)13-4)6(3)10-11-8/h5H,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWSCPIZOATVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531623 | |
| Record name | Methyl 5-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89270-13-3 | |
| Record name | Methyl 5-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


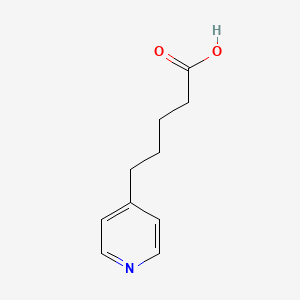

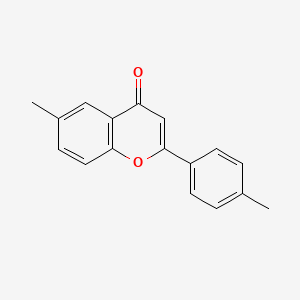



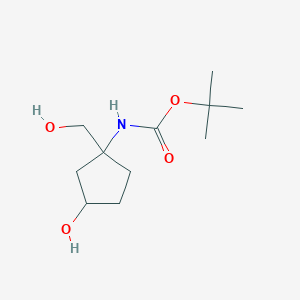


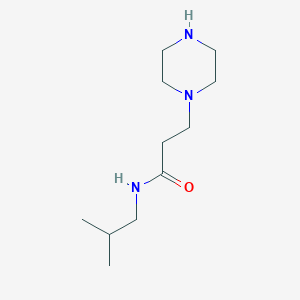
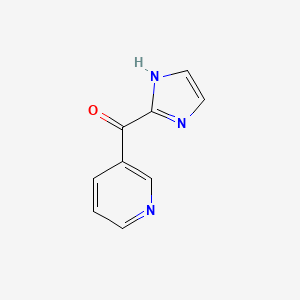

![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-4,7-dihydro-7-(3-pyridinyl)-](/img/structure/B3058339.png)

